Cas no 1261817-19-9 (2-Bromo-2'-iodo-3'-(difluoromethyl)propiophenone)
2-Bromo-2'-iodo-3'-(difluoromethyl)propiophenone Chemical and Physical Properties
Names and Identifiers
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- 2-Bromo-2'-iodo-3'-(difluoromethyl)propiophenone
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- Inchi: 1S/C10H8BrF2IO/c1-5(11)9(15)6-3-2-4-7(8(6)14)10(12)13/h2-5,10H,1H3
- InChI Key: WJQRCHGLCKGLDY-UHFFFAOYSA-N
- SMILES: IC1C(C(F)F)=CC=CC=1C(C(C)Br)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 238
- XLogP3: 4.1
- Topological Polar Surface Area: 17.1
2-Bromo-2'-iodo-3'-(difluoromethyl)propiophenone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013005946-250mg |
2-Bromo-2'-iodo-3'-(difluoromethyl)propiophenone |
1261817-19-9 | 97% | 250mg |
475.20 USD | 2021-07-04 | |
| Alichem | A013005946-500mg |
2-Bromo-2'-iodo-3'-(difluoromethyl)propiophenone |
1261817-19-9 | 97% | 500mg |
815.00 USD | 2021-07-04 | |
| Alichem | A013005946-1g |
2-Bromo-2'-iodo-3'-(difluoromethyl)propiophenone |
1261817-19-9 | 97% | 1g |
1,504.90 USD | 2021-07-04 |
2-Bromo-2'-iodo-3'-(difluoromethyl)propiophenone Related Literature
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
Additional information on 2-Bromo-2'-iodo-3'-(difluoromethyl)propiophenone
2-Bromo-2'-iodo-3'-(difluoromethyl)propiophenone: A Comprehensive Overview
2-Bromo-2'-iodo-3'-(difluoromethyl)propiophenone, with the CAS number 1261817-19-9, is a complex organic compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which includes a propiophenone backbone substituted with bromine, iodine, and a difluoromethyl group. The presence of these substituents imparts distinctive chemical and physical properties, making it a valuable molecule for various applications.
The synthesis of 2-Bromo-2'-iodo-3'-(difluoromethyl)propiophenone involves a series of carefully designed multi-step reactions. Researchers have employed methodologies such as nucleophilic substitution, coupling reactions, and oxidation processes to achieve the desired product. Recent advancements in catalytic systems and reaction optimization have significantly improved the yield and purity of this compound, making it more accessible for large-scale production and research purposes.
In terms of physical properties, 2-Bromo-2'-iodo-3'-(difluoromethyl)propiophenone exhibits a high molecular weight due to the presence of bromine and iodine atoms. Its solubility in organic solvents is moderate, which facilitates its use in various solution-based reactions. The compound also demonstrates thermal stability up to a certain temperature, making it suitable for applications that require heat resistance.
The chemical reactivity of 2-Bromo-2'-iodo-3'-(difluoromethyl)propiophenone is influenced by the electron-withdrawing groups present in its structure. These groups enhance the electrophilic character of the molecule, making it an excellent substrate for nucleophilic attacks. Recent studies have highlighted its potential as an intermediate in the synthesis of bioactive compounds, particularly in the development of new pharmaceutical agents.
In the field of pharmacology, 2-Bromo-2'-iodo-3'-(difluoromethyl)propiophenone has shown promising results as a precursor for drug discovery. Its ability to undergo various transformations allows researchers to explore its potential in targeting specific biological pathways. For instance, studies have demonstrated its role in inhibiting certain enzymes associated with neurodegenerative diseases, opening new avenues for therapeutic interventions.
Beyond pharmacology, this compound has found applications in materials science. Its unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices. Researchers are actively investigating its potential as a component in light-emitting diodes (LEDs) and solar cells, where its ability to absorb and emit light at specific wavelengths could be advantageous.
The environmental impact of 2-Bromo-2'-iodo-3'-(difluoromethyl)propiophenone is another area of interest. Studies are underway to assess its biodegradability and toxicity levels. Preliminary findings suggest that while it is not inherently hazardous under normal conditions, proper handling and disposal protocols are essential to minimize any potential risks to ecosystems.
In conclusion, 2-Bromo-2'-iodo-3'-(difluoromethyl)propiophenone, with CAS number 1261817-19-9, is a versatile compound with a wide range of applications across multiple disciplines. Its unique structure and reactivity make it an invaluable tool for researchers seeking to develop innovative solutions in chemistry, pharmacology, and materials science. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in both academic research and industrial applications.
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